7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
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Overview
Description
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxy group at the 7th position, a keto group at the 2nd position, and a cyanide group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4-methoxybenzoic acid with cyanogen bromide in the presence of a base can yield the desired compound. The reaction typically requires controlled temperature and pH conditions to ensure the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy and cyanide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized benzoxazole compounds.
Scientific Research Applications
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the methoxy and cyanide groups can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoxazole: Lacks the keto and cyanide groups, making it less reactive.
5-Cyanobenzoxazole: Similar structure but without the methoxy group.
2-Oxo-1,3-benzoxazole: Lacks the methoxy and cyanide groups, resulting in different chemical properties.
Uniqueness
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, while the cyanide group provides a site for further chemical modification.
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-methoxy-2-oxo-3H-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C9H6N2O3/c1-13-7-3-5(4-10)2-6-8(7)14-9(12)11-6/h2-3H,1H3,(H,11,12) |
InChI Key |
ZYMWJQINBFEONM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=O)N2)C#N |
Origin of Product |
United States |
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